molecular formula C9H6BrNO B1384459 3-Bromoquinolin-5-ol CAS No. 1123738-15-7

3-Bromoquinolin-5-ol

Cat. No. B1384459
M. Wt: 224.05 g/mol
InChI Key: NJBHLUVEQVTPCC-UHFFFAOYSA-N
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Description

3-Bromoquinolin-5-ol is a chemical compound with the CAS Number: 1123738-15-7 . It has a molecular weight of 224.06 .


Synthesis Analysis

Quinoline, a vital scaffold for leads in drug discovery, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The linear formula of 3-Bromoquinolin-5-ol is C9H6BrNO .


Chemical Reactions Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

3-Bromoquinolin-5-ol is a solid substance . The storage temperature is not explicitly mentioned in the search results.

Scientific Research Applications

Antibacterial and Antifungal Properties

A study demonstrated the synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, showing potent antibacterial and antifungal activities. These compounds, particularly 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, were effective against various tested pathogens (Krishna, 2018).

Synthesis of Functionalized Quinolines

Research on the facile synthesis of functionalized phenoxy quinolines, including 6-Bromoquinolin-4-ol derivatives, revealed their significant antibacterial activities against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). These findings were supported by molecular docking studies and computational approaches (Arshad et al., 2022).

Synthesis of Quinoline Derivatives as Fluorescent Brightening Agents

Another research area involves the synthesis of 2-Aryl-6-substituted quinolines, such as 6-bromoquinolines, and their application as fluorescent brightening agents. The study detailed the efficient preparation of these compounds and their potential use in brightening applications (Rangnekar & Shenoy, 1987).

Safety And Hazards

The safety information for 3-Bromoquinolin-5-ol indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives . The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .

properties

IUPAC Name

3-bromoquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBHLUVEQVTPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Br)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743655
Record name 3-Bromoquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinolin-5-ol

CAS RN

1123738-15-7
Record name 3-Bromoquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Mukomura, H Nonaka, H Sato, M Kishimoto, M Arai… - Molecules, 2022 - mdpi.com
… Compound 23 was prepared from 3-bromoquinolin-5-ol (21) [23], with the side chain attached through Buchwald–Hartwig amination. The synthetic method for 30 was the same as that …
Number of citations: 6 www.mdpi.com
A Barré, ML Tintas, F Alix, V Gembus… - The Journal of …, 2015 - ACS Publications
… was filtered off and rinsed with water to afford 3-bromoquinolin-5-ol 4c (3.77 g, 84%) as a … Step 4: Under argon atmosphere, 3-bromoquinolin-5-ol 4c (200 mg, 0.89 mmol) and K 2 CO …
Number of citations: 27 pubs.acs.org
J Zang, F Peters, Y Cambet… - Journal of Medicinal …, 2023 - ACS Publications
… The central building block 114 for making 57–58 was prepared starting from 3-bromoquinolin-5-ol that underwent TIPS protection, N-oxidation, amination and deprotection (TIPS and tert…
Number of citations: 3 pubs.acs.org

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